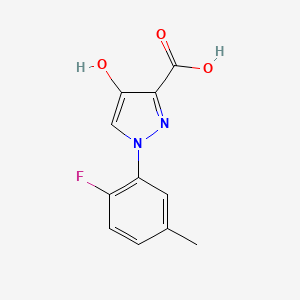

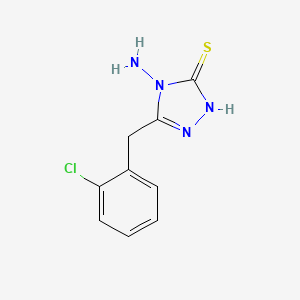

![molecular formula C6H12ClN3O B1521692 [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride CAS No. 1185298-74-1](/img/structure/B1521692.png)

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride

Vue d'ensemble

Description

“[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride” is a chemical compound with the empirical formula C7H13N3O . It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride” consists of an oxadiazole ring attached to a methylamine group . The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Applications De Recherche Scientifique

-

Pharmaceutical Research

- 1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .

- Synthetic methods allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .

- These methods are divided into three groups: two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases; one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases; diverse oxidative cyclizations .

-

Agricultural Applications

- Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles .

- Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

- It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

- Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

-

Antimicrobial and Anti-tubercular Activity

- The 5-membered oxadiazole and thiadiazole scaffolds are common and essential features of a variety of natural products and medicinal agents .

- These scaffolds are the core structural components of numerous drugs that belong to different categories, including antimicrobial and anti-tubercular agents .

- They are chemical and heat resistant, unlike other isomers, and they can be used as bio-isosteric replacements in drug design .

-

Anticancer Activity

- 1,2,4-Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer properties .

- They have gained interest in medicinal chemistry as surrogates for carboxylic acids, esters, and carboxamides .

- Because of their privileged structure, oxadiazoles possess great biological potential and thus have made them important for molecule planning .

-

Treatment of Neurodegenerative Disorders

-

Agricultural Biological Activities

- Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities .

- Bioassays results showed that these compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

- Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

- These results indicated that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

-

Anti-Alzheimer Agents

- A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their potential anti-Alzheimer disease activity .

- The results revealed that compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the range of 0.0158 to 0.121 μM .

- They were 1.01 to 7.78 times more potent than donepezil (IC50 = 0.123 μM) .

- The newly synthesized compounds exhibited lower activity towards butyrylcholinesterase (BuChE) when compared to rivastigmine .

- Compounds 4b and 13b showed the most prominent inhibitory potential against BuChE with IC50 values of 11.50 and 15 μM, respectively .

- Moreover, 4b, and 9b were found to be more potent antioxidant agents (IC50 values of 59.25, and 56.69 μM, respectively) in comparison with ascorbic acid (IC50 = 74.55 μM) .

- Compounds 2b and 2c exhibited monoamine oxidase-B (MAO-B) inhibitory activity with IC50 values of 74.68 and 225.48 μM, respectively .

- They were 3.55 and 1.17 times more potent than biperiden (IC50 = 265.85 μM) .

-

Material Applications

Orientations Futures

The future directions for research on “[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic strategies for these compounds could be a valuable area of research .

Propriétés

IUPAC Name |

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5-8-6(4-7-2)10-9-5;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKAKKXWCHYWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride | |

CAS RN |

1185298-74-1 | |

| Record name | [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)

![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)

![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)

amine](/img/structure/B1521622.png)

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)

![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)